Cas no 1423033-81-1 (4-Bromo-2-methanesulfonyl-1-nitrobenzene)

4-Bromo-2-methanesulfonyl-1-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 4-bromo-2-(methylsulfonyl)-1-nitrobenzene
- Benzene, 4-bromo-2-(methylsulfonyl)-1-nitro-
- 4-Bromo-2-methanesulfonyl-1-nitrobenzene
- BS-30880
- SCHEMBL17785771
- DB-167145
- CS-0380676
- MJIYRXLQEHKRLY-UHFFFAOYSA-N
- 1423033-81-1
- 4-bromo-2-methylsulfonyl-1-nitrobenzene
- EN300-112901
- F83970
-
- インチ: 1S/C7H6BrNO4S/c1-14(12,13)7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3
- InChIKey: MJIYRXLQEHKRLY-UHFFFAOYSA-N
- SMILES: C1([N+]([O-])=O)=CC=C(Br)C=C1S(C)(=O)=O
計算された属性
- 精确分子量: 278.92009g/mol
- 同位素质量: 278.92009g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 318
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.3Ų
- XLogP3: 1.7
4-Bromo-2-methanesulfonyl-1-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-112901-0.25g |
4-bromo-2-methanesulfonyl-1-nitrobenzene |
1423033-81-1 | 95% | 0.25g |
$233.0 | 2023-10-26 | |
Enamine | EN300-112901-2.5g |
4-bromo-2-methanesulfonyl-1-nitrobenzene |
1423033-81-1 | 95% | 2.5g |
$800.0 | 2023-10-26 | |
AN HUI ZE SHENG Technology Co., Ltd. | B696550-50mg |
4-Bromo-2-(methylsulfonyl)-1-nitrobenzene |
1423033-81-1 | 50mg |
¥780.00 | 2023-09-15 | ||
TRC | B696550-50mg |
4-Bromo-2-methanesulfonyl-1-nitrobenzene |
1423033-81-1 | 50mg |
$ 92.00 | 2023-04-18 | ||
TRC | B696550-25mg |
4-Bromo-2-methanesulfonyl-1-nitrobenzene |
1423033-81-1 | 25mg |
$ 64.00 | 2023-04-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | B696550-25mg |
4-Bromo-2-(methylsulfonyl)-1-nitrobenzene |
1423033-81-1 | 25mg |
¥480.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | B696550-250mg |
4-Bromo-2-(methylsulfonyl)-1-nitrobenzene |
1423033-81-1 | 250mg |
¥2040.00 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1451346-100mg |
4-Bromo-2-(methylsulfonyl)-1-nitrobenzene |
1423033-81-1 | 98% | 100mg |
¥1042 | 2023-04-15 | |
Enamine | EN300-112901-1.0g |
4-bromo-2-methanesulfonyl-1-nitrobenzene |
1423033-81-1 | 95% | 1g |
$470.0 | 2023-06-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1451346-5g |
4-Bromo-2-(methylsulfonyl)-1-nitrobenzene |
1423033-81-1 | 98% | 5g |
¥11452 | 2023-04-15 |
4-Bromo-2-methanesulfonyl-1-nitrobenzene 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
4-Bromo-2-methanesulfonyl-1-nitrobenzeneに関する追加情報
Introduction to 4-Bromo-2-methanesulfonyl-1-nitrobenzene (CAS No. 1423033-81-1)
The compound 4-Bromo-2-methanesulfonyl-1-nitrobenzene, identified by the CAS number CAS No. 1423033-81-1, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a bromine atom, a methanesulfonyl group, and a nitro group attached to a benzene ring. The combination of these functional groups imparts distinctive chemical properties, making it valuable for various applications in research and industry.
Recent studies have highlighted the importance of 4-Bromo-2-methanesulfonyl-1-nitrobenzene in drug discovery and materials science. The methanesulfonyl group, also known as the mesyl group, is a strong electron-withdrawing group that can influence the reactivity of the benzene ring. Similarly, the nitro group enhances the compound's stability and reactivity under specific conditions. These properties make it an ideal candidate for exploring new synthetic pathways and for use as an intermediate in the synthesis of more complex molecules.
The synthesis of 4-Bromo-2-methanesulfonyl-1-nitrobenzene involves a series of carefully controlled reactions. Researchers often employ electrophilic substitution techniques to introduce the nitro and methanesulfonyl groups onto the benzene ring. The bromine atom can be introduced through halogenation reactions, typically using bromine in the presence of a catalyst or under specific reaction conditions. The optimization of these reaction conditions has been a focus of recent studies to improve yield and purity.
In terms of applications, 4-Bromo-2-methanesulfonyl-1-nitrobenzene has shown promise in the development of novel pharmaceuticals. Its structure allows for potential interactions with various biological targets, making it a valuable starting material for drug design. Additionally, its stability under certain chemical conditions makes it suitable for use in high-throughput screening assays, where multiple compounds are tested for their biological activity.
The latest research on this compound has also explored its role in materials science. By incorporating 4-Bromo-2-methanesulfonyl-1-nitrobenzene into polymer systems, scientists have been able to create materials with enhanced mechanical properties and thermal stability. This opens up possibilities for its use in advanced composites and high-performance polymers.
In conclusion, 4-Bromo-2-methanesulfonyl-1-nitrobenzene, with its unique structure and versatile properties, continues to be a subject of interest in both academic and industrial research. Its potential applications span across multiple disciplines, making it a key molecule in modern organic chemistry.
1423033-81-1 (4-Bromo-2-methanesulfonyl-1-nitrobenzene) Related Products
- 869944-65-0(4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile)
- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)
- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)
- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)
- 2172002-30-9(4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol)
- 1418112-83-0(3-Methylazetidine-1-sulfonamide)
- 2172624-81-4(4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid)
- 2228907-16-0(2-{1-(hydroxymethyl)cyclopropylmethyl}-4-methylphenol)
- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)
- 2253638-56-9(3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))




